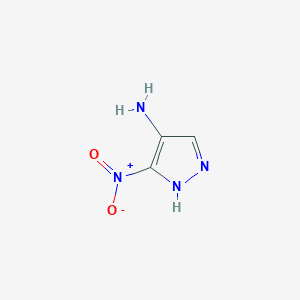

3-nitro-1H-Pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-2-1-5-6-3(2)7(8)9/h1H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZVDIIFPQUKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40901502 | |

| Record name | NoName_628 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40901502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors for 3 Nitro 1h Pyrazol 4 Amine

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the pyrazole ring is a fundamental step in the synthesis of many heterocyclic compounds. Key methods include cyclocondensation and one-pot multicomponent reactions, which offer efficient pathways to substituted pyrazoles.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a primary and straightforward method for synthesizing the pyrazole core. mdpi.com This approach typically involves the reaction of a bidentate nucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-difunctionalized carbon unit. mdpi.com

Common precursors for the carbon unit include:

1,3-Diketones: The reaction of 1,3-diketones with hydrazine derivatives is a classic and rapid method for obtaining polysubstituted pyrazoles, famously known as the Knorr pyrazole synthesis. mdpi.comnih.gov However, this reaction can sometimes lead to a mixture of two regioisomers. mdpi.com The choice of solvent can influence the regioselectivity of the reaction. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide can yield better results than traditional solvents like ethanol. nih.gov

α,β-Unsaturated Carbonyl Compounds: These compounds, including α,β-ethylenic ketones, react with hydrazines to form pyrazolines, which are then oxidized to the corresponding pyrazoles. mdpi.com

Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones has been a known process for over a century, though it can also result in a mixture of regioisomers. mdpi.com

One-Pot Multicomponent Approaches for Pyrazole Ring Formation

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. nih.govbeilstein-journals.org These reactions offer several advantages over traditional multi-step syntheses, including higher efficiency, broader scope, and reduced waste. beilstein-journals.org

Various catalysts, such as molecular iodine and zirconium dioxide nanoparticles, have been employed to facilitate these reactions, often under environmentally friendly conditions. nih.govrsc.org For instance, a one-pot, iodine-catalyzed multicomponent reaction has been developed for the selective preparation of 5-amino-4-(arylselanyl)-1H-pyrazoles. nih.gov Similarly, ZrO2 nanoparticles have been used as a reusable catalyst for the high-yield synthesis of pyrano[2,3-c]pyrazole derivatives at room temperature. rsc.org

Nitration and Amination Reactions in Pyrazole Functionalization

Once the pyrazole core is constructed, subsequent functionalization is necessary to introduce the desired nitro and amino groups to produce 3-nitro-1H-pyrazol-4-amine.

Regioselective Nitration of Pyrazole Scaffolds

The introduction of a nitro group onto the pyrazole ring is a critical step. The position of nitration is influenced by the substituents already present on the ring and the nitrating agent used. Direct nitration of pyrazoles with nitric acid in combination with trifluoroacetic anhydride (B1165640) can yield mononitro derivatives. researchgate.net

In some cases, the nitration can be highly regioselective. For example, the nitration of N-substituted pyrazoles typically yields 4-nitropyrazoles. sci-hub.st Serendipitous regioselective nitration has also been observed under specific reaction conditions. sci-hub.se The choice of solvent and catalyst system can play a crucial role in directing the nitration to the desired position on the pyrazole ring. acs.org

| Precursor | Reagents | Product | Yield | Reference |

| 3-Amino-4-pyrazolecarbonitrile | - | Substituted 3-nitro-4-R-pyrazoles | - | researchgate.net |

| Pyrazole | Nitric acid/trifluoroacetic anhydride | Mononitro derivatives | ~60% | researchgate.net |

| 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles | SiO2-HNO3 | 1,3,5-Trisubstituted pyrazoles | High | sci-hub.se |

Introduction of Amino Functionality to Nitropyrazoles

The final step in the synthesis of the target compound is the introduction of an amino group. This can be achieved through various methods, including direct amination.

Direct C-H amination of nitro azaheterocyclic compounds provides a direct route to amino-substituted nitropyrazoles. thieme-connect.com One notable method is the vicarious nucleophilic substitution (VNS) of hydrogen. For instance, 4-amino-3,5-dinitro-1H-pyrazole can be synthesized through the direct amination of 3,5-dinitropyrazole using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). mdpi.comacs.org This reaction proceeds in DMSO and yields the aminated product. acs.org

Another approach involves the amination of nitropyrazoles using hydroxylamine-O-sulfonic acid (HOSA) in the presence of a base like potassium carbonate. nih.gov This method has been used for the synthesis of aminonitropyrazoles, which are valuable as energetic materials. nih.gov

| Starting Material | Aminating Agent | Product | Reference |

| 3,5-Dinitro-1H-pyrazole | 1,1,1-Trimethylhydrazinium iodide (TMHI) | 4-Amino-3,5-dinitro-1H-pyrazole | mdpi.comacs.org |

| 4-Nitropyrazole | NH2OSO3H / K2CO3 | 1-Amino-4-nitropyrazole | nih.gov |

Reduction of Nitro Groups to Amines

A prevalent and direct method for the synthesis of 4-aminopyrazoles involves the reduction of a corresponding 4-nitropyrazole precursor. mdpi.comarkat-usa.orgmdpi.com This approach is favored for its straightforward nature, though the choice of reducing agent and reaction conditions is critical to ensure selectivity, especially in the presence of other reducible functional groups.

Hydrogenation is a common technique employed for this transformation. For instance, N-alkyl-4-nitropyrazoles can be effectively reduced to their 4-amino counterparts via catalytic hydrogenation. researchgate.net This method offers high yields and clean reaction profiles. Another approach is electrochemical reduction. The reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding aminopyrazole has been demonstrated using low-valent titanium mediators in an acidic aqueous electrolyte. acs.org The selectivity of this electrochemical process can be temperature-dependent, yielding the desired aminopyrazole at lower temperatures. acs.org

| Precursor | Reducing Agent/Method | Product | Key Findings | Reference(s) |

| N-Alkyl-4-nitropyrazole | Catalytic Hydrogenation (e.g., H2, Pd/C) | 1-Alkyl-4-aminopyrazole | High yield and clean conversion. | researchgate.net |

| 1-Ethyl-3-cyano-4-nitropyrazole | Electrochemical reduction with TiCl3 mediator | 1-Ethyl-4-amino-3-cyanopyrazole | Selective formation at temperatures below 10 °C. | acs.org |

| 4-Nitropyrazole derivatives | General Reduction | 4-Aminopyrazole derivatives | A general and widely applicable synthetic route. | mdpi.comarkat-usa.orgmdpi.com |

Derivatization Strategies for this compound Precursors

Halogenation-Reduction Pathways of Nitro-Pyrazoles

Multi-step synthetic sequences involving halogenation of the pyrazole ring, followed by reduction, offer an alternative route to this compound. This pathway allows for the strategic introduction of functional groups. For example, the synthesis can commence with the nitration of pyrazole, followed by halogenation. google.com The resulting halonitropyrazole can then be subjected to reduction to yield the aminopyrazole.

The synthesis of 5-chloro-4-nitropyrazoles has been achieved through the nitration of 5-chloropyrazoles using a mixture of nitric acid and oleum (B3057394) or polyphosphoric acid. scispace.compleiades.online These 5-chloro-4-nitropyrazoles can serve as versatile intermediates. Furthermore, nucleophilic substitution of 4-halonitropyrazolecarboxylic acids with amines has been reported, indicating that a halogen at the 4-position can be displaced to introduce an amino group. osti.gov This suggests a potential pathway where a 4-halo-3-nitropyrazole is aminated to give the target compound.

N-Alkylation and N-Amination Techniques of Nitropyrazole Derivatives

Modification of the pyrazole ring nitrogen atoms through N-alkylation or N-amination provides another strategic avenue for synthesizing precursors to this compound. N-alkylation of 4-nitropyrazole can be readily achieved through the Mitsunobu reaction with primary and secondary alcohols, affording N-alkyl-4-nitropyrazoles in good yields. researchgate.net These can then be reduced to the corresponding 4-amino derivatives.

N-amination introduces an amino group directly onto one of the pyrazole ring nitrogens. This can be accomplished using various aminating agents. Hydroxylamine-O-sulfonic acid (HOSA) and 1,1,1-trimethylhydrazinium iodide (TMHI) are effective reagents for the N-amination of nitropyrazoles. nih.govresearchgate.netmdpi.com For example, 4-nitropyrazole reacts with HOSA in the presence of potassium carbonate to yield 1-amino-4-nitropyrazole. nih.gov Vicarious nucleophilic substitution (VNS) has also been employed for the direct amination of nitropyrazoles, such as the synthesis of 4-amino-3,5-dinitropyrazole from 3,5-dinitropyrazole using TMHI. researchgate.net

Electrophilic Substitution Reactions on Pyrazole Frameworks

Electrophilic substitution is a fundamental strategy for introducing the required nitro group onto the pyrazole ring. The nitration of pyrazole itself typically yields 4-nitropyrazole under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). google.com This 4-nitropyrazole is a key precursor that can be further functionalized.

The regioselectivity of nitration can be influenced by existing substituents on the pyrazole ring. For instance, the nitration of 3-aryl-5-halopyrazoles can result in the introduction of a nitro group onto the pyrazole ring as well as the aryl ring. scispace.com Conversely, direct electrophilic amination of the pyrazole ring is less common. However, as mentioned previously, vicarious nucleophilic substitution (VNS) provides a powerful method for the C-amination of electron-deficient nitro-activated pyrazoles. researchgate.net This reaction involves the attack of a nucleophilic aminating agent on the pyrazole ring, leading to the substitution of a hydrogen atom. The synthesis of 4-amino-3,5-dinitropyrazole from 3,5-dinitropyrazole is a notable example of this approach. researchgate.net

Chemical Transformations and Reaction Pathways of 3 Nitro 1h Pyrazol 4 Amine

Nucleophilic Reactivity and Substitutions on the Pyrazole (B372694) Ring

The pyrazole ring of 3-nitro-1H-pyrazol-4-amine, while generally electron-rich, is influenced by the potent C3-nitro group. This group reduces the electron density of the heterocyclic core, making the ring susceptible to nucleophilic aromatic substitution. In some nitrated pyrazole systems, the nitro group itself can be displaced by strong nucleophiles under appropriate conditions. researchgate.net For instance, studies on 3,4,5-trinitro-1H-pyrazole have shown that the nitro group at the C4 position can undergo regioselective substitution by amines or thiols. scispace.com

In the context of forming fused rings, 5-aminopyrazoles are recognized as polyfunctional compounds with three main nucleophilic centers. beilstein-journals.org The general order of reactivity for these sites is the 5-NH₂ group, followed by the 1-NH of the ring, and finally the C5 carbon (or C4 in this compound's numbering system). beilstein-journals.org This inherent reactivity is exploited in cyclization reactions with bielectrophiles to construct fused heterocyclic systems. beilstein-journals.org

Further Functionalization of Amine and Nitro Groups

The amino and nitro groups attached to the pyrazole ring are the primary sites for subsequent chemical modifications, allowing for the synthesis of a diverse array of derivatives.

The nitro group is most commonly subjected to reduction to yield the corresponding diamine. This transformation is a critical step in many synthetic pathways, as the resulting amine is a versatile functional group. The reduction can be achieved through various methods, with catalytic hydrogenation and acidic metal reduction being particularly effective.

| Method | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1–20 bar), Pd/C, THF, 25–60°C | 85–97% | Stereospecific reduction with retention of pyrazole regiochemistry. |

| Acidic Iron Reduction | Fe filings, HCl/EtOH, reflux | 70–80% | Cost-effective method, though may require longer reaction times (12–24 hrs). |

The amine group at the C4 position is a key nucleophilic center. It can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. chemistry.coach These intermediates are highly valuable as they can be converted into a variety of other functional groups through reactions like the Sandmeyer reaction to introduce halogens. Furthermore, the amine group can be oxidized under specific conditions to generate nitroso or nitro derivatives. mdpi.com

Formation of Condensed and Fused Heterocyclic Systems

This compound is a valuable synthon for constructing more elaborate heterocyclic structures, including fused bicyclic systems and multi-heterocyclic compounds.

The condensation of aminopyrazoles with various bielectrophilic partners is a cornerstone strategy for synthesizing fused pyrazoloazines. beilstein-journals.org The 4-amino group of this compound, in conjunction with the adjacent C5 carbon of the pyrazole ring, can participate in cyclocondensation reactions to form a new six-membered ring fused to the pyrazole core.

A prominent example is the synthesis of pyrazolo[3,4-b]pyridines. nih.govmdpi.com The Gould-Jacobs reaction, which typically involves reacting an aniline (B41778) with a malonic acid derivative, can be adapted using a 3-aminopyrazole (B16455) (or in this case, a 4-aminopyrazole) to construct the fused pyridine (B92270) ring. nih.gov Other fused systems, such as pyrazolo[3,4-f]indazoles, have also been synthesized from highly substituted 4-nitropyrazole precursors, demonstrating the versatility of this scaffold in creating complex polycyclic structures. researchgate.net

| Fused System | General Precursors | Reference |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents. | beilstein-journals.orgnih.gov |

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles and β-dicarbonyl compounds. | beilstein-journals.orgmdpi.com |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles and various bielectrophiles. | beilstein-journals.org |

| Pyrazolo[3,4-f]indazoles | Persubstituted 4-nitropyrazoles via hydrolysis and condensation. | researchgate.net |

Beyond fused systems, this compound and its close derivatives serve as intermediates to link the pyrazole core to other heterocyclic rings, forming complex multi-heterocyclic assemblies. These compounds are of significant interest, particularly in the field of energetic materials. rsc.org

A clear example is the synthesis of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), a heat-resistant explosive. rsc.org In this synthesis, a dinitrated pyrazole amine is used as a building block to be coupled with a triazole moiety. Similarly, derivatives of 4-amino-3,5-dinitropyrazole have been linked to tetrazole rings to create new energetic materials. mdpi.com The reactivity of the amine and nitro groups allows for the strategic formation of C-N or N-N bonds, connecting the pyrazole to other heterocycles like thiadiazoles, furazans, or oxadiazoles. mdpi.comsmolecule.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Nitro 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-nitro-1H-pyrazol-4-amine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of pyrazole (B372694) derivatives provides valuable information about the protons attached to the heterocyclic ring and its substituents. In derivatives of 3-nitropyrazole, the chemical shifts are influenced by the electron-withdrawing nature of the nitro group. For instance, in 1-benzyl-3-nitro-1H-pyrazole, the proton at the C5 position of the pyrazole ring appears as a doublet at approximately 6.90 ppm. sci-hub.st The protons of the benzyl (B1604629) group are observed in the aromatic region between 7.28 and 7.41 ppm, with the benzylic CH₂ protons appearing as a singlet at 5.37 ppm. sci-hub.st

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. For 1-benzyl-3-nitro-1H-pyrazole, the carbon atoms of the pyrazole ring show distinct signals. sci-hub.st The C3 carbon, bearing the nitro group, resonates at approximately 155.7 ppm, while the C5 carbon appears at around 103.4 ppm. sci-hub.st The C4 carbon signal is observed at approximately 132.3 ppm. sci-hub.st The carbons of the benzyl substituent also give rise to characteristic signals in the spectrum. sci-hub.st The concerted application of one- and two-dimensional NMR experiments, such as DEPT, gs-HSQC, and gs-HMBC, allows for the complete assignment of all carbon resonances in pyrazole derivatives. nih.gov

| ¹H NMR Data | |

| Proton | Chemical Shift (ppm) |

| C5-H | ~6.90 (d) |

| Benzyl-H (aromatic) | 7.28-7.41 (m) |

| Benzyl-CH₂ | 5.37 (s) |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (ppm) |

| C3 | ~155.7 |

| C4 | ~132.3 |

| C5 | ~103.4 |

| Benzyl carbons | Various |

¹⁵N NMR Spectroscopic Analysis

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the pyrazole ring and the nitro group, which is crucial for understanding tautomerism and electronic structure. ipb.pt The chemical shifts of the nitrogen atoms are sensitive to their chemical environment, including protonation, substitution, and the presence of electron-withdrawing or -donating groups. ipb.ptresearchgate.net In nitropyrazoles, the nitrogen of the nitro group exhibits a characteristic chemical shift. researchgate.net The analysis of ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants can further aid in the definitive structural assignment of N-heterocycles. rsc.org

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques are instrumental in identifying the various functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

FT-IR spectroscopy reveals the characteristic vibrational frequencies of the functional groups within the molecule. In nitropyrazole derivatives, the strong absorptions corresponding to the nitro group are particularly informative. The asymmetric and symmetric stretching vibrations of the NO₂ group typically appear in the regions of 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. For example, 3,4-dinitro-1H-pyrazole shows a nitro-group absorption near 1531 cm⁻¹. Other characteristic peaks include the N-H stretching vibrations of the pyrazole ring and the amino group, as well as C-H and C=N stretching vibrations. rsc.orgresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, which together define the molecular geometry and conformation. Furthermore, it allows for a detailed analysis of how molecules are arranged in the crystal lattice, including the study of non-covalent interactions such as hydrogen bonding and π-π stacking.

Elucidation of Molecular Geometry and Conformation

Without experimental data from a single-crystal X-ray diffraction study of this compound, a detailed and verified description of its molecular geometry and conformation cannot be provided. Theoretical calculations could offer predictions, but these would await experimental validation. For related compounds, such as substituted pyrazole derivatives, the pyrazole ring is generally found to be planar. The substituents, in this case, the nitro and amine groups, would also have specific orientations relative to the ring, which would be influenced by electronic and steric effects.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is dictated by a variety of intermolecular forces. Understanding these interactions is key to comprehending the physical properties of the compound.

Hydrogen Bonding Networks

It is anticipated that the this compound molecule would participate in a network of hydrogen bonds. The amine group (-NH2) and the pyrazole N-H group are strong hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. These interactions would likely play a dominant role in the crystal packing, connecting adjacent molecules to form a stable three-dimensional structure. However, the specific motifs and dimensionality of this network remain unknown without crystallographic data.

Computational and Theoretical Investigations of 3 Nitro 1h Pyrazol 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 3-nitro-1H-pyrazol-4-amine, DFT calculations offer a detailed understanding of its geometry, molecular orbitals, and electrostatic potential.

Geometry Optimization and Conformational Analysis

Geometry optimization of pyrazole (B372694) derivatives using DFT, often at the B3LYP/6-31G(d,p) level of theory, reveals key structural parameters. nih.gov For the pyrazole ring, typical N-N bond lengths are calculated to be in the range of 1.372 Å to 1.381 Å. nih.gov The C-N bond within the ring, such as the C3–N7 bond in related structures, is found to be around 1.299 Å. nih.gov The introduction of substituents like nitro and amino groups can cause slight distortions from planarity in the pyrazole ring. nih.gov

In related substituted pyrazoles, such as 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, the molecular backbone can adopt different conformations (cisoid or transoid) depending on the nature and position of the substituents. mdpi.com For 4-nitro-N-1H-pyrazol-3-ylbenzamide, two symmetry-independent molecules can exist, differing by the dihedral angles between the pyrazole and benzene (B151609) rings, with a rotational barrier between conformers in the range of 2.5–5.5 kcal/mol. tandfonline.com This suggests that this compound may also exhibit conformational flexibility, though it is expected to have a largely planar structure due to the small size of the substituents.

Table 1: Representative Calculated Bond Lengths in Substituted Pyrazoles

| Bond | Typical Calculated Length (Å) |

| N-N (in pyrazole ring) | 1.372 - 1.381 |

| C-N (in pyrazole ring) | ~1.299 |

| C-N (exocyclic nitro group) | ~1.445 |

This table presents typical bond lengths from DFT calculations on related substituted pyrazoles and may vary slightly for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) analysis is essential for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability.

In pyrazole derivatives, the HOMO is often localized on the pyrazole ring, including the nitrogen atoms, while the LUMO's location can vary depending on the substituents. nih.gov For pyranopyrazole derivatives, HOMO-LUMO energy gaps have been calculated to be as low as -2.666 eV, indicating potential for charge transfer interactions. mdpi.com In a study on pyrazoline derivatives, the HOMO-LUMO energy gap was found to be 4.054 eV, suggesting good stability. bohrium.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the electron-donating amino group will raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap and thus higher reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies of a Related Pyrazoline Derivative (S2)

| Orbital | Energy (eV) |

| HOMO | -5.998 |

| LUMO | -1.944 |

| Energy Gap (ΔE) | 4.054 |

Data from a study on a pyrazoline derivative, provided for illustrative purposes. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com In MEP maps, regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. acs.org

For pyrazole derivatives containing nitro and amino groups, MEP analysis consistently shows that the most negative potential is located around the oxygen atoms of the nitro group, making them strong centers for electrophilic interactions. nih.govrsc.org Conversely, the amino group and the hydrogen atoms of the pyrazole ring typically exhibit positive electrostatic potential, identifying them as sites for nucleophilic attack. mdpi.comrsc.org Therefore, in this compound, the nitro group is the primary site for electrophilic attack, while the amino group is a likely site for nucleophilic interactions.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations provide deep insights into the reaction mechanisms involving this compound. These calculations can elucidate reaction pathways, transition states, and the influence of substituents on reactivity.

Studies on nitropyrazoles have shown that the nitro group significantly influences the molecule's reactivity. For instance, in nucleophilic substitution reactions of 3-nitro-1H-pyrazole-4-carbonitrile, the nitro group can be replaced by various nucleophiles. The thermal rearrangement of N-nitropyrazoles to form C-nitropyrazoles is another reaction pathway that has been studied, highlighting the mobility of the nitro group under certain conditions. acs.org

Quantum chemical calculations on 3,4,5-trinitropyrazole have revealed that the reactivity of the pyrazole ring can be inverted depending on whether the molecule is in its neutral or anionic form. nih.gov This suggests that the protonation state of this compound could play a crucial role in directing its chemical reactions. Furthermore, the synthesis of related compounds, such as 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan, involves the oxidation of amino groups to nitro groups, a process that can be modeled using quantum chemical methods to understand the reaction energetics and mechanism. mdpi.com

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCI) are critical in determining the crystal packing, stability, and physical properties of molecular solids. For this compound, these interactions are primarily hydrogen bonds and π-π stacking.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified.

In the crystal structures of related amino- and nitro-substituted pyrazoles, Hirshfeld analysis reveals the dominance of specific intermolecular contacts. For a copper(II) complex with 3-aminopyrazole (B16455) ligands, numerous intra- and intermolecular hydrogen bonds involving the pyrrole-like N-H groups and the amine substituents were quantified. nih.gov In a Schiff base based on 4-amino-5-indol-2-yl-1,2,4-triazole-3-thione, the most dominant interactions were found to be H···H, H···C, S···H, and Br···H contacts. mdpi.com

Table 3: Common Intermolecular Contacts in Related Heterocyclic Compounds

| Contact Type | Typical Contribution (%) |

| H···H | 31.8 |

| H···C / C···H | 22.4 |

| O···H / H···O | 11.9 |

| N···H / H···N | 10.7 |

Data from Hirshfeld surface analysis of related compounds, provided for illustrative purposes. mdpi.comnih.gov

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. semanticscholar.orgmdpi.comnih.gov This technique is based on the electron density (ρ) and its first derivative. The RDG is a real space function that provides a graphical representation of the regions of a molecule where non-covalent interactions occur. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, different types of interactions can be distinguished. semanticscholar.orgmdpi.com

Typically, these interactions are color-coded in graphical representations:

Blue or Green: Indicates strong attractive interactions, such as hydrogen bonds. The darker the blue, the stronger the hydrogen bond. semanticscholar.orgmdpi.com

Green or Light Green: Represents weaker van der Waals interactions.

Red or Brown: Signifies repulsive interactions, also known as steric clashes, which arise from the overlap of electron clouds. researchgate.net

While specific RDG analysis studies focusing solely on this compound are not prevalent in the reviewed literature, the principles of this analysis can be applied to understand the expected non-covalent interactions within its structure based on studies of similar pyrazole derivatives and energetic materials. semanticscholar.orgnih.govmdpi.com The presence of both a nitro group (-NO2) and an amine group (-NH2) on the pyrazole ring suggests the presence of significant intramolecular and intermolecular interactions.

The amine group can act as a hydrogen bond donor, while the nitro group and the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This would likely result in strong intramolecular hydrogen bonding between the hydrogen of the amine group and an oxygen of the nitro group. In a crystal lattice or in solution, intermolecular hydrogen bonds would also be expected to play a significant role in stabilizing the structure. iucr.orgmdpi.com

The following table summarizes the likely non-covalent interactions in this compound that would be revealed by an RDG analysis, based on the functional groups present and findings from related compounds.

| Interaction Type | Involved Atoms/Groups | Expected RDG Color | Significance |

| Hydrogen Bonding (Intramolecular) | Amine group (N-H) and Nitro group (O) | Blue | Stabilization of the molecular conformation |

| Hydrogen Bonding (Intermolecular) | Amine group (N-H) with Nitro group (O) or Pyrazole ring (N) of adjacent molecules | Blue | Key role in crystal packing and solid-state stability |

| Van der Waals Interactions | Throughout the molecule, particularly involving the pyrazole ring and hydrocarbon backbone | Green | General attractive forces contributing to cohesion |

| Steric Repulsion | Potential overlap between electron clouds of adjacent atoms, especially if planarity is distorted | Red | Indicates regions of steric strain |

| π-π Stacking | Between pyrazole rings of adjacent molecules in a crystal lattice | Green/Blue | Contributes to crystal stability and density mdpi.comiucr.org |

This theoretical application of RDG analysis provides a framework for understanding the complex network of non-covalent interactions that govern the structure and properties of this compound.

Research Applications and Advanced Material Science Perspectives of 3 Nitro 1h Pyrazol 4 Amine

Investigation in Advanced Materials with Specific Electronic Properties

Supramolecular Assembly and Crystal Engineering of Pyrazole (B372694) Scaffolds

The arrangement of molecules in a crystalline solid, governed by intermolecular interactions, is the focus of crystal engineering. For pyrazole derivatives, particularly those bearing nitro and amino groups, hydrogen bonding and other non-covalent interactions are pivotal in dictating the supramolecular assembly. These interactions influence critical material properties such as density and thermal stability.

In studies of related energetic materials, such as derivatives of nitropyrazoles, intermolecular hydrogen bonding has been identified as a key factor in achieving high thermal stability. For instance, a series of 3-nitro-1H-pyrazole-5-yl-bridged/fused 4,5-diamino-4H-1,2,4-triazoles exhibit very high thermostabilities, with decomposition temperatures exceeding 320 °C, attributed to strong intermolecular hydrogen bonding interactions. nih.gov

The crystal packing of nitropyrazole compounds is often dense, a characteristic sought after in high-energy density materials. The analysis of compounds like 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan reveals the formation of dimeric associates through intermolecular hydrogen bonds. mdpi.com These dimers are further linked by numerous short O(N)⋯O(N) contacts, a common feature in polynitro compounds. mdpi.com A comparison with its nitro analog, 3-(3,4-dinitro-1H-pyrazol-5-yl)-4-nitrofurazan, which crystallizes as a monohydrate, underscores how subtle changes in substituents (cyano vs. nitro) can significantly alter crystal packing and density. mdpi.comresearchgate.net The nitro group, being more dense and a stronger participant in intermolecular bonding than the cyano group, leads to a denser crystal structure. mdpi.com

In another complex nitropyrazole derivative, 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole, the crystal structure is dominated by weak intermolecular interactions, including O⋯π and O⋯O contacts, which is a typical characteristic of high-energy density materials. cambridge.org

Table 1: Crystallographic Data for a Related Nitropyrazole Compound

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|---|

| 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole cambridge.org | C5HN9O8 | Orthorhombic | Pbca | Weak O⋯π and O⋯O contacts |

Coordination Chemistry of Pyrazole Ligands

Pyrazole and its derivatives are well-regarded ligands in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. researchgate.net The pyrazole ring contains two nitrogen atoms, making it a versatile building block for ligands that can coordinate to metals in various modes, including monodentate, bridging, and as part of a larger chelating framework. researchgate.net

While the specific coordination chemistry of 3-nitro-1H-pyrazol-4-amine has not been extensively documented, the behavior of related pyrazole ligands offers valuable insights. The presence of both an amino and a nitro group on the pyrazole ring of this compound suggests it could act as a versatile ligand. The pyrazole ring nitrogen and the exocyclic amino group could potentially chelate to a metal center.

For example, research on 4-nitropyrazole-3-carboxylic acid, an isomer of the subject compound with a carboxylate group instead of an amine, has shown it to form binuclear copper(II) and cobalt(II) complexes. In these structures, the pyrazole-derived ligand demonstrates both chelating and bridging coordination modes. This dual functionality leads to the formation of a nearly planar six-membered M2N4 metallocycle. This indicates that nitropyrazole scaffolds can facilitate the assembly of polynuclear metal complexes.

The coordination ability of pyrazole ligands is also influenced by the substituents on the ring. The electron-withdrawing nature of the nitro group in this compound would decrease the basicity of the pyrazole nitrogen atoms, which could affect the strength of the resulting metal-ligand bonds. However, the presence of the amino group, a potential coordination site, introduces possibilities for chelation. The interplay between these electronic effects and the steric environment around the potential donor atoms would dictate the specific coordination behavior with different metal ions.

Table 2: Coordination Behavior of a Related Pyrazole Ligand

| Ligand | Metal Ions | Coordination Modes | Resulting Structure |

|---|---|---|---|

| 4-Nitropyrazole-3-carboxylate | Cu(II), Co(II) | Chelating and Bridging | Binuclear complexes with a nearly planar M2N4 metallocycle |

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Pyrazole (B372694) Synthesis

The synthesis of pyrazole compounds is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. frontiersin.org A significant trend is the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. These solvents are often biodegradable, non-toxic, and recyclable. For instance, a system of potassium carbonate (K₂CO₃) and glycerol (B35011) has been successfully employed as a green deep eutectic solvent for the three-component synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. frontiersin.org This method not only acts as a greener alternative to conventional organic solvents but also has the solvent system playing the role of a catalyst. frontiersin.org

Other green methodologies being explored include the use of microwave and ultrasound irradiation. kau.edu.sa These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods for synthesizing pyrazole precursors. kau.edu.sa The development of one-pot synthesis routes, which reduce the number of intermediate purification steps, also aligns with green chemistry principles by saving time, resources, and reducing solvent waste. nih.gov The synthesis of nitropyrazoles, which are important as energetic materials and pharmaceutical intermediates, is an area where green chemistry can offer substantial benefits, particularly in creating environmentally friendly energetic materials to replace traditional lead-based explosives. nih.govbibliotekanauki.pl

Table 1: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Key Features | Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (e.g., K₂CO₃/Glycerol) | Acts as both solvent and catalyst; often biodegradable and non-toxic. | Environmentally friendly, recyclable, can lead to high yields in short reaction times. | frontiersin.org |

| Microwave Irradiation | Rapid heating. | Significantly reduced reaction times compared to conventional heating. | kau.edu.sa |

| Ultrasound Irradiation | Uses acoustic cavitation to enhance chemical reactivity. | Shorter reaction times and improved yields. | kau.edu.sa |

| One-Pot Synthesis | Multiple reaction steps occur in a single reactor. | Increased efficiency, reduced solvent waste and purification steps. | nih.gov |

Catalytic Methodologies for Enhanced Synthesis

Catalysis is a cornerstone for improving the efficiency, selectivity, and scope of pyrazole synthesis. Research is focused on developing novel catalysts and optimizing existing catalytic systems. Metal-catalyzed cross-coupling reactions, such as the Ullmann-type coupling, are employed to introduce substituents onto the pyrazole ring. For example, a copper(I) catalyst can be used to facilitate the reaction between a halogenated pyrazole and an amine to form N-substituted pyrazoles.

In the synthesis of nitropyrazoles, the nitration step itself is a catalytic process, typically using strong acid mixtures like nitric acid and sulfuric acid. nih.govscispace.com However, efforts are underway to find milder and more selective catalysts. Solid acid catalysts, such as octahedral zeolites or silica, have been used for the nitration of pyrazole precursors, offering advantages in terms of catalyst recovery and reuse. nih.gov Furthermore, the functionalization of the pyrazole ring often involves catalysis. The oxidation of amino groups to nitro groups, a key transformation in energetic materials synthesis, can be achieved using oxidizing reagents in the presence of catalysts like sodium tungstate (B81510) (Na₂WO₄). mdpi.com The development of in-situ catalysts, where the active catalytic species is formed within the reaction mixture, is another promising area. Copper(II) salts combined with pyrazole-based ligands have been shown to form effective in-situ catalysts for oxidation reactions. mdpi.com

Table 2: Examples of Catalytic Methods in Pyrazole Synthesis

| Reaction Type | Catalyst System | Purpose | Reference |

|---|---|---|---|

| N-Arylation/Alkylation | Copper(I) salts (e.g., CuBr) | Formation of C-N bonds (Ullmann coupling). | |

| Nitration | HNO₃/H₂SO₄ | Introduction of nitro groups. | nih.govscispace.com |

| Nitration | Solid acids (Zeolites, Silica) | Greener alternative for nitration with catalyst reusability. | nih.gov |

| Oxidation | H₂O₂/H₂SO₄ with Na₂WO₄ | Oxidation of amino groups to nitro groups. | mdpi.com |

| Catechol Oxidation | In-situ Cu(II)/pyrazole ligand complexes | Mimicking enzyme activity for specific oxidation reactions. | mdpi.com |

Rational Design of Novel Pyrazole-Based Systems for Tailored Properties

The rational design of new molecules is a key driver of innovation in pyrazole chemistry, blending computational modeling with synthetic organic chemistry to create compounds with specific, predetermined properties. nih.gov This approach is particularly prominent in medicinal chemistry and materials science. frontiersin.org In drug discovery, for example, computational techniques like molecular docking and deep learning are used to screen vast virtual libraries of pyrazole derivatives to identify potential inhibitors for specific biological targets, such as the main protease (Mpro) of SARS-CoV-2. nih.govscilit.com By understanding the structure-activity relationships (SAR), chemists can strategically modify the pyrazole scaffold—by adding, removing, or substituting functional groups—to optimize binding affinity, efficacy, and pharmacokinetic properties. frontiersin.orgnih.gov

In the field of energetic materials, rational design is crucial for balancing the trade-off between high performance and low sensitivity. bohrium.com The goal is to create materials with high density, high heats of formation, and good thermal stability. nih.gov This is achieved by strategically functionalizing the pyrazole ring with explosophoric groups like nitro (-NO₂) or azido (B1232118) (-N₃) groups and by linking pyrazole units to other nitrogen-rich heterocycles. researchgate.netrsc.org Computational calculations are used to predict the detonation properties and stability of designed molecules before their synthesis is attempted, accelerating the discovery of new high-energy density materials (HEDMs). rsc.orgresearchgate.net This design-led approach allows for the fine-tuning of properties, leading to advanced materials tailored for specific applications, from safer and more powerful explosives to targeted therapeutics. scienceopen.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-nitro-1H-pyrazol-4-amine, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves nitration of precursor pyrazoles. For example, catalytic hydrogenation using 10% palladium on carbon under hydrogen pressure (40 psi, 3 hours) reduces nitro intermediates to amines, yielding derivatives like 3-methyl-1H-pyrazol-4-amine (73.8% yield) . Optimizing solvent systems (e.g., ethanol/ethyl acetate) and catalysts (e.g., copper bromide) improves reaction efficiency . Reaction monitoring via TLC and purification by column chromatography (e.g., ethyl acetate/hexane gradients) are critical for isolating pure products .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 8.67–8.59 ppm for pyridine substituents) and amine protons (δ 3.24–3.45 ppm) .

- HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]+ for related pyrazole derivatives) .

- Melting Points : Used to assess purity (e.g., 136.0–138.0°C for 1-(5-fluoropyridin-3-yl)-3-methyl-1H-pyrazol-4-amine) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy model, analyze electron density distributions and local kinetic energy to predict reactivity. Gradient expansions of the kinetic-energy density help estimate correlation potentials, validated via atomic/molecular calculations (e.g., open-/closed-shell systems) . These models guide synthetic strategies by identifying electron-deficient sites prone to nucleophilic attack.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, HRMS, and IR data. For example, IR absorption at 3298 cm⁻¹ confirms NH stretching in pyrazole amines .

- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in bond lengths/angles, especially for nitro-group orientations .

- Isotopic Labeling : Track nitrogen environments in 15N-labeled derivatives via 2D NMR (e.g., HSQC) to assign overlapping signals .

Q. How can this compound derivatives be tailored for pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:

- Anti-Chagasic Agents : Introducing trifluoromethyl or chloro substituents enhances bioavailability and target binding (e.g., IC50 improvements in Trypanosoma cruzi assays) .

- Antimicrobial Activity : Thioether linkages (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) improve membrane permeability .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., T. cruzi CYP51) .

Q. What parameters optimize the regioselectivity of nitration in pyrazole systems?

- Methodological Answer :

- Electrophilic Nitration : Use mixed acid (HNO3/H2SO4) at 0–5°C to favor nitro-group addition at the 3-position. Steric effects from substituents (e.g., methyl at position 1) direct nitration .

- Catalytic Systems : Copper(I) bromide enhances regioselectivity in Ullmann-type couplings for aryl-substituted pyrazoles .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nitro-group installation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.